molecular formula C6H7FN2O2 B12951734 Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B12951734
M. Wt: 158.13 g/mol
InChI Key: KMDJAUIZALFNJS-UHFFFAOYSA-N
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Description

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate can be synthesized through several methods. One common approach involves the cyclocondensation of ethyl acetoacetate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and phenylhydrazine . The reaction typically proceeds under mild conditions and yields the desired pyrazole derivative after basic hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the incorporation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole-4-carboxylic acids.

    Reduction: Reduction reactions can yield pyrazoline derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Pyrazole-4-carboxylic acids.

    Reduction: Pyrazoline derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine substitution enhances its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Difluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid
  • 3-(Chlorodifluoromethyl)-5-fluoro-1-methyl-1H-pyrazole-4-carboxylic acid

Uniqueness

Methyl 5-fluoro-1-methyl-1H-pyrazole-4-carboxylate is unique due to its specific methyl ester functional group, which can influence its solubility, reactivity, and biological activity. The presence of the fluorine atom also imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H7FN2O2

Molecular Weight

158.13 g/mol

IUPAC Name

methyl 5-fluoro-1-methylpyrazole-4-carboxylate

InChI

InChI=1S/C6H7FN2O2/c1-9-5(7)4(3-8-9)6(10)11-2/h3H,1-2H3

InChI Key

KMDJAUIZALFNJS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)C(=O)OC)F

Origin of Product

United States

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